
The Analytical Fingerprint: An In-depth
Spectroscopic Guide to 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,2-Dichlorobutane

Cat. No.: B1580518 Get Quote

This technical guide provides a comprehensive exploration of the spectroscopic data of 1,2-
dichlorobutane, tailored for researchers, scientists, and professionals in drug development.

Our focus is to dissect the mass spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR),

¹H NMR, and Infrared (IR) spectroscopy data, offering not just a static interpretation but a

deeper understanding of the underlying molecular behaviors that give rise to the observed

spectra. This guide is structured to empower the reader with the ability to critically analyze and

interpret similar data for related halogenated alkanes.

Introduction: The Molecular Identity of 1,2-
Dichlorobutane
1,2-Dichlorobutane (C₄H₈Cl₂) is a halogenated hydrocarbon with the chemical structure

CH₃CH₂CHClCH₂Cl.[1] Its unambiguous identification is critical in various applications, from

chemical synthesis to environmental analysis. Spectroscopic techniques provide a powerful

toolkit for elucidating its structure, offering a unique "fingerprint" based on its mass-to-charge

ratio, nuclear spin environment, and vibrational modes. This guide will delve into the nuances

of interpreting these spectral fingerprints.

Section 1: Mass Spectrometry - Unraveling the
Fragmentation Puzzle
Mass spectrometry (MS) of 1,2-dichlorobutane provides crucial information about its

molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass
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spectrum is particularly informative.

The Molecular Ion Peak and Isotopic Distribution
The molecular weight of 1,2-dichlorobutane is 127.01 g/mol .[1] Due to the presence of two

chlorine atoms, the molecular ion region in the mass spectrum exhibits a characteristic isotopic

pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl

(approximately 24.2% abundance). This results in three molecular ion peaks:

[M]⁺˙ (C₄H₈³⁵Cl₂) at m/z 126

[M+2]⁺˙ (C₄H₈³⁵Cl³⁷Cl) at m/z 128

[M+4]⁺˙ (C₄H₈³⁷Cl₂) at m/z 130

The expected relative intensity ratio of these peaks is approximately 9:6:1, a hallmark of a

dichloro-substituted compound.

Fragmentation Analysis
The fragmentation of the 1,2-dichlorobutane molecular ion is driven by the formation of stable

carbocations and radicals. The major observed fragments are summarized in the table below.

m/z Proposed Fragment Ion Relative Intensity (%)

91 [C₄H₈³⁷Cl]⁺ ~7.4

90 [C₄H₈³⁵Cl]⁺ ~38.6

77 [C₃H₆³⁵Cl]⁺ ~97.3

63 [C₂H₄³⁵Cl]⁺ ~10.0

62 [C₃H₃³⁵Cl]⁺ ~32.4

55 [C₄H₇]⁺ 100 (Base Peak)

41 [C₃H₅]⁺ ~91.0

29 [C₂H₅]⁺ ~27.5

27 [C₂H₃]⁺ ~32.4
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Data sourced from ChemicalBook.[2]

The base peak at m/z 55 corresponds to the stable allyl cation ([C₄H₇]⁺), likely formed through

the loss of HCl and a chlorine radical. The significant peak at m/z 77 arises from the loss of an

ethyl radical.

M+ (m/z 126, 128, 130) [C4H8Cl]+ (m/z 90, 92)-Cl

[C3H6Cl]+ (m/z 77, 79)

-C2H5

[C4H7]+ (Base Peak)-HCl, -Cl

-Cl

[C3H5]+-HCl

[C2H4Cl]+ / [C3H3Cl]+ [C2H5]+-C2H2

1,2-Dichlorobutane Structure

C4 (δ ~11.1 ppm) C3 (δ ~26.8 ppm) C2 (δ ~63.2 ppm)

C1 (δ ~49.5 ppm)

Cl

Cl
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1,2-Dichlorobutane Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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